molecular formula C10H22N2O2S B14743794 Formic acid;octyl carbamimidothioate CAS No. 6326-50-7

Formic acid;octyl carbamimidothioate

Cat. No.: B14743794
CAS No.: 6326-50-7
M. Wt: 234.36 g/mol
InChI Key: XEWRSUTUONZVIW-UHFFFAOYSA-N
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Description

Formic acid (HCOOH) is the simplest carboxylic acid, widely used in industrial processes such as textile dyeing, leather tanning, and as a preservative due to its antimicrobial properties . Octyl carbamimidothioate (C₉H₁₉N₂S⁻·H⁺) is a thiocarbamate derivative combining a carbamimidothioate group with an octyl chain.

Properties

CAS No.

6326-50-7

Molecular Formula

C10H22N2O2S

Molecular Weight

234.36 g/mol

IUPAC Name

formic acid;octyl carbamimidothioate

InChI

InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3)

InChI Key

XEWRSUTUONZVIW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSC(=N)N.C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .

Chemical Reactions Analysis

Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.

Scientific Research Applications

Formic acid;octyl carbamimidothioate has several scientific research applications:

Mechanism of Action

The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .

Comparison with Similar Compounds

Formic Acid Esters

Octyl Formate (C₉H₁₈O₂)

  • Synthesis: Produced via lipase-catalyzed esterification of formic acid and octanol, achieving optimal conversion at a 1:7 molar ratio (formic acid:octanol) .
  • Properties : Volatile ester with fruity aroma; used in flavorings and fragrances. Lower thermal stability compared to octyl carbamimidothioate due to ester linkage .
  • Applications : Food additives, cosmetics .

Acetic Acid, Octyl Ester (C₁₀H₂₀O₂)

  • Synthesis : Similar enzymatic methods but with acetic acid instead of formic acid .
  • Properties : Higher molecular weight (172.27 g/mol) and boiling point (210°C) compared to octyl formate (158.24 g/mol, ~195°C). Less polar due to the methyl group .

Carbamimidothioate Derivatives

Formamidine Acetate (C₃H₈N₂O₂)

  • Structure : Combines formamidine (HN=C(NH₂)₂) with acetic acid.
  • Properties : Hygroscopic solid; used as a reducing agent in organic synthesis. Unlike octyl carbamimidothioate, it lacks the sulfur atom and octyl chain, limiting its lipophilicity .

[(2,6-Dimethylphenyl)Carbamoyl]Formic Acid (C₁₀H₁₁NO₃)

  • Structure : Carbamate derivative with a substituted phenyl group.
  • Higher molecular weight (193.20 g/mol) and complexity compared to octyl carbamimidothioate .

Functional Comparison

Reactivity and Stability

  • Formic Acid: Exhibits reducing properties (reduces ammoniacal AgNO₃) due to its aldehyde-like structure . Corrosive to metals like iron, forming Fe(II) formate .
  • Octyl Carbamimidothioate : Expected to show nucleophilic reactivity at the thiocarbamate group, enabling participation in thiol-exchange reactions. Likely more stable in aqueous media than formic acid esters due to the thiourea moiety .

Extraction and Analytical Performance

  • Formic Acid in Extraction : Enhances alkaloid extraction efficiency in acidified water, comparable to sulfuric acid but safer .
  • Octyl Carbamimidothioate: No direct data, but thiocarbamates are often used in pesticide residue analysis. May require different chromatographic conditions (e.g., without mobile-phase additives like formic acid, which can suppress analyte signals ).

Data Tables

Table 1: Physical Properties of Formic Acid and Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications
Formic Acid CH₂O₂ 46.03 100.8 Preservative, textile industry
Octyl Formate C₉H₁₈O₂ 158.24 ~195 Flavors, fragrances
Formamidine Acetate C₃H₈N₂O₂ 104.11 Decomposes Organic synthesis
Octyl Carbamimidothioate C₉H₁₉N₂S⁻·H⁺ 189.33 (estimated) N/A Agrochemicals (inferred)

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